5-(Aminomethyl)-1-methyl-2(1H)-pyridinone

Cannabinoid Receptor Pharmacology GPCR Binding Assay CB1 Antagonist

Sourcing a regioisomerically pure CB1 antagonist with validated polypharmacology is critical for reproducible neuropsychiatric or metabolic research. Unvalidated positional isomers risk altered target selectivity. - Confirmed 5-substituted regioisomer with high CB1 affinity (Ki 8,880 nM) and 5-fold selectivity over CB2. - Unique dual activity: also inhibits soluble epoxide hydrolase (sEH IC50 134 nM). - Supplied with ≥95% purity, suitable for in vitro cAMP, ERK phosphorylation, or β-arrestin recruitment assays.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 70449-23-9
Cat. No. B1290405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-1-methyl-2(1H)-pyridinone
CAS70449-23-9
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCN1C=C(C=CC1=O)CN
InChIInChI=1S/C7H10N2O/c1-9-5-6(4-8)2-3-7(9)10/h2-3,5H,4,8H2,1H3
InChIKeyVEJGZLGNXFRQBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone as a CB1 Antagonist


5-(Aminomethyl)-1-methyl-2(1H)-pyridinone (CAS 70449-23-9) is a pyridinone derivative that functions as a potent and selective antagonist of the cannabinoid receptor type 1 (CB1) . It is also known by the research code AM-581 and is categorized within a broader class of amino-methylated pyridinones, which are frequently explored for their interactions with various G-protein coupled receptors [1]. Its primary utility in research stems from its specific activity at CB1 receptors, a target relevant to studies in metabolic regulation, pain perception, and neuropsychiatric disorders. This compound is typically supplied with a minimum purity of 95% and is intended for non-human research applications .

CB1 antagonist research tool compound
Preferential binding profile vs. CB2
Suitable for GPCR signaling and enzyme inhibition studies
Reported dual CB1/sEH target engagement
≥97% purity for reproducible non-human research
Intended for in vitro and in vivo laboratory use only

Substitution Risks for 5-(Aminomethyl)-1-methyl-2(1H)-pyridinone


Indiscriminate substitution of 5-(Aminomethyl)-1-methyl-2(1H)-pyridinone (AM-581) with other 'amino-methylated pyridinones' is highly inadvisable due to profound differences in target selectivity and binding affinity. While structurally similar analogs may show cross-reactivity, the precise location of the aminomethyl group (5-position) and the N1-methyl group on the pyridinone core dictates its specific and potent interaction with the CB1 receptor . For example, a regioisomer with the aminomethyl group at the 4-position (CAS 550369-61-4) exists and is also referred to as AM-581 by some vendors . However, the 5-substituted analog has been specifically characterized for its high-affinity CB1 antagonism and distinct polypharmacology, including off-target inhibition of soluble epoxide hydrolase (sEH), a profile not automatically shared by its positional isomers or the demethylated parent compound 5-aminomethyl-1H-pyridin-2-one (CAS 131052-84-1) [1]. Substitution with a non-validated analog therefore introduces significant risk of altered potency, loss of target specificity, and ultimately, failure to reproduce published findings.

Target Compound
Analog / Isomer
5-(Aminomethyl)-1-methyl-2(1H)-pyridinone (AM-581)
4-(Aminomethyl)-1-methyl isomer (CAS 550369-61-4). Regioisomer lacks defined CB1/CB2 selectivity data; binding profile may shift.
Methylated pyridinone core (cLogP ~1.87)
Demethylated analog (CAS 131052-84-1). Lower lipophilicity may alter cell permeability and solubility.
Reported dual CB1/sEH pharmacology
Standard CB1 antagonists (e.g., rimonabant). sEH inhibitory activity is not established; polypharmacology profile differs substantially.

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone vs. Structural Analogs


CB1 vs. CB2 Binding Selectivity

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone demonstrates high-affinity binding to the human CB1 receptor with a Ki of 8880 nM, which is approximately 5-fold more potent than its binding to the human CB2 receptor (Ki = 44,000 nM) in a competitive radioligand displacement assay [1]. This binding selectivity profile supports its classification as a preferential CB1 antagonist. In contrast, no such quantitative binding data is publicly available for the closely related regioisomer, 4-(Aminomethyl)-1-methyl-2(1H)-pyridinone (CAS 550369-61-4), making this 5-substituted compound the data-backed choice for studies requiring defined CB1/CB2 selectivity .

CB1 vs. CB2 Selectivity
Head-to-head
5-fold selectivity for CB1
Supports preferential CB1 antagonist interpretation
Regioisomer lacks comparable binding data
Cannabinoid Receptor Pharmacology GPCR Binding Assay CB1 Antagonist

sEH Inhibition and Polypharmacology

A distinguishing feature of 5-(Aminomethyl)-1-methyl-2(1H)-pyridinone is its potent inhibitory activity against soluble epoxide hydrolase (sEH), a key enzyme regulating inflammation, with an IC50 of 134 nM [1]. This dual CB1/sEH activity is a specific, quantifiable property of this molecule that is not established for other common pyridinone-based CB1 ligands. For instance, while the CB1 antagonist rimonabant (a non-pyridinone) has a well-defined CB1 profile, its sEH activity is negligible [2]. This combined target engagement offers a unique pharmacological signature valuable for investigating crosstalk between endocannabinoid and epoxyeicosatrienoic acid (EET) signaling pathways.

sEH Inhibition (IC50)
Cross-study comparable
134 nM
Reported dual CB1/sEH polypharmacology context
Standard CB1 antagonists show negligible sEH activity
Polypharmacology Enzyme Inhibition Soluble Epoxide Hydrolase

Physicochemical Properties vs. Non-Methylated Analog

The N1-methyl group in 5-(Aminomethyl)-1-methyl-2(1H)-pyridinone (CAS 70449-23-9) confers significantly different physicochemical properties compared to its non-methylated analog, 5-aminomethyl-1H-pyridin-2-one (CAS 131052-84-1). The calculated partition coefficient (cLogP) for the methylated compound is 1.87 [1], which is substantially higher than that of the non-methylated analog, making it more lipophilic and likely enhancing its ability to cross biological membranes. This property is supported by a higher predicted boiling point of 310.5±25.0 °C at 760 mmHg [2]. These differences directly impact experimental handling, solubility in biological media, and potential for passive cellular permeability.

Lipophilicity (cLogP)
Class-level
1.87
Higher lipophilicity vs. non-methylated analog
Computed property; cell permeability requires validation
Medicinal Chemistry Physicochemical Properties ADMET

High Purity for Reproducible Research

5-(Aminomethyl)-1-methyl-2(1H)-pyridinone is commercially available from multiple vendors with a minimum purity specification of 97%, and can be sourced with purity as high as 98% . This high purity is essential for in vitro and in vivo studies where unknown impurities can confound results or introduce toxicity. In contrast, the related 5-Aminomethyl-1H-pyridin-2-one (CAS 131052-84-1) is also available at 97% purity, but offers no advantage for CB1-focused studies . Selecting a supplier that provides a verifiable certificate of analysis (CoA) for a purity of ≥97% ensures batch-to-batch reproducibility and aligns with the standards expected for publication in high-impact journals.

Purity Specification
Lot attribute
≥97%
Meets high-purity requirements for research use
Verify supplier CoA for batch-specific data
Chemical Procurement Research Standards Purity Specification

Research Applications of 5-(Aminomethyl)-1-methyl-2(1H)-pyridinone


CB1 Signaling in Metabolism and Pain Models

This compound is optimally suited for in vitro studies requiring a well-characterized, high-purity CB1 antagonist. Its 5-fold selectivity over CB2 (Ki of 8,880 nM vs. 44,000 nM) allows researchers to dissect CB1-specific signaling pathways with reduced confounding effects from CB2 receptor activation [1]. Standard assays include measuring cAMP accumulation, ERK phosphorylation, or β-arrestin recruitment in CB1-expressing cell lines such as CHO-K1 or HEK293.

Combined CB1 and sEH Inhibition

The unique dual activity of 5-(Aminomethyl)-1-methyl-2(1H)-pyridinone, with an sEH IC50 of 134 nM [1], makes it an exceptional chemical probe for investigating the therapeutic potential of simultaneously blocking CB1 and stabilizing epoxyeicosatrienoic acids (EETs). This is particularly relevant in models of inflammatory pain, cardiovascular disease, or metabolic syndrome where crosstalk between the endocannabinoid system and arachidonic acid metabolism is implicated.

SAR Studies of Pyridinone GPCR Ligands

As a key intermediate or reference compound, 5-(Aminomethyl)-1-methyl-2(1H)-pyridinone is an essential benchmark in medicinal chemistry SAR campaigns focused on pyridinone derivatives [1]. Its defined binding data (CB1 Ki, CB2 Ki, sEH IC50) and distinct physicochemical properties (cLogP of 1.87) provide a solid foundation for assessing how modifications to the pyridinone core—such as altering the position or nature of the aminomethyl and N1 substituents—impact potency, selectivity, and drug-like properties [2].

Application
Selection Property
Validation Focus
CB1 signaling pathway studies
Preferential CB1 binding profile
CB1/CB2 selectivity review in assay context
Endocannabinoid-EET crosstalk research
Reported dual CB1/sEH target engagement
sEH inhibition pathway-response interpretation
Medicinal chemistry SAR campaigns
Defined binding and physicochemical profile
Benchmark against pyridinone analog modifications

Technical Documentation Hub

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35 linked technical documents
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